

Physical and chemical properties of Stearyltrimethylammonium chloride

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Compound of Interest

Compound Name: *Stearyltrimethylammonium chloride*

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Stearyltrimethylammonium Chloride: A Comprehensive Technical Guide

An In-depth Examination of the Physicochemical Properties and Methodologies for Researchers, Scientists, and Drug Development Professionals.

Introduction

Stearyltrimethylammonium chloride (STAC), a quaternary ammonium compound, is a cationic surfactant of significant interest across various scientific and industrial domains. Its amphiphilic nature, characterized by a long hydrophobic alkyl chain (stearyl) and a hydrophilic quaternary ammonium headgroup, imparts valuable properties such as emulsification, antistatic behavior, and antimicrobial activity. In the pharmaceutical sciences and drug development, STAC is explored for its potential in formulating novel drug delivery systems, including nanoparticles and liposomes, and for its ability to enhance the permeability of biological membranes.

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Stearyltrimethylammonium chloride**. It is designed to be a resource for researchers and professionals, offering not only a compilation of key data but also detailed experimental protocols for the characterization of this versatile surfactant.

Physicochemical Properties of Stearyltrimethylammonium Chloride

The functional characteristics of **Stearyltrimethylammonium chloride** are dictated by its molecular structure and resulting physicochemical properties. A summary of these key parameters is presented below. It is important to note that variations in reported values can occur due to differences in purity and analytical methodologies.

Table 1: General and Physical Properties of Stearyltrimethylammonium Chloride

Property	Value	Reference(s)
Synonyms	Octadecyltrimethylammonium chloride, STAC	[1]
CAS Number	112-03-8	[1]
Molecular Formula	C ₂₁ H ₄₆ ClN	[1]
Molecular Weight	348.05 g/mol	[1]
Appearance	White to light yellow powder or crystalline solid	[2]
Melting Point	60 - 104 °C	[2]
Boiling Point	>200 °C (decomposes)	[2]
Density	Approximately 1.0 g/cm ³ at 20 °C	[2]

Table 2: Solubility and Partitioning Behavior of Stearyltrimethylammonium Chloride

Property	Value	Reference(s)
Solubility in Water	Soluble	[2]
Solubility in Organic Solvents	Soluble in ethanol and acetone	[2]
Critical Micelle Concentration (CMC)	49 mg/L in water at 25 °C	[2]
LogP (Octanol-Water Partition Coefficient)	3.61	[2]

Core Experimental Protocols

A fundamental aspect of utilizing **Stearyltrimethylammonium chloride** in research and development is the ability to verify its properties and purity. The following sections detail standardized experimental protocols for the determination of key physicochemical parameters.

Synthesis of Stearyltrimethylammonium Chloride

The synthesis of STAC is typically achieved via the quaternization of stearylamine. The following is a representative experimental protocol.

Reaction: Stearylamine + 3 CH₃Cl → [Stearyl-N(CH₃)₃]⁺Cl⁻

Materials:

- Stearylamine (Octadecylamine)
- Methyl chloride
- Anhydrous acetone or another suitable polar solvent
- Round-bottom flask with a reflux condenser and magnetic stirrer
- Ice bath

Procedure:

- In a well-ventilated fume hood, dissolve stearylamine in anhydrous acetone in the round-bottom flask.
- Cool the solution in an ice bath to manage the exothermic nature of the reaction.
- Slowly bubble methyl chloride gas through the stirred solution. Alternatively, a liquid methylating agent can be added dropwise.
- The reaction progress can be monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC).
- Upon completion of the reaction, the mixture is cooled to room temperature, which may induce the precipitation of **Stearyltrimethylammonium chloride**.
- The crude product is collected by filtration and washed with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting material.
- For higher purity, the product can be recrystallized from a suitable solvent system.
- The final product should be dried under vacuum to remove residual solvent.

Determination of Melting Point

The melting point is a crucial indicator of the purity of a crystalline solid.

Apparatus:

- Capillary melting point apparatus
- Melting point capillary tubes (one end sealed)
- Mortar and pestle

Procedure:

- Ensure the STAC sample is completely dry and in a fine powdered form. If necessary, gently grind the sample using a mortar and pestle.

- Introduce a small amount of the powdered sample into the open end of a melting point capillary tube.
- Compact the sample into the sealed end of the tube by tapping the tube on a hard surface or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.
- Place the capillary tube into the heating block of the melting point apparatus.
- If the approximate melting point is known, heat the sample rapidly to about 20 °C below the expected melting point.
- Decrease the heating rate to approximately 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire sample has completely liquefied (the completion of melting). This range is the melting point of the sample.
- For an unknown sample, a preliminary rapid heating can be performed to determine an approximate melting range, followed by a slower, more accurate measurement with a fresh sample.^[3]

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules begin to form micelles in solution. This can be determined by observing the change in a physical property of the solution as a function of surfactant concentration.

Method: Surface Tension Measurement

Apparatus:

- Tensiometer (Du Noüy ring or Wilhelmy plate method)
- A series of STAC solutions of varying concentrations in deionized water, bracketing the expected CMC.

Procedure:

- Prepare a stock solution of STAC in deionized water.
- From the stock solution, prepare a series of dilutions to cover a range of concentrations both below and above the anticipated CMC.
- Calibrate the tensiometer according to the manufacturer's instructions.
- Measure the surface tension of each solution, starting with the most dilute and progressing to the most concentrated. Ensure the ring or plate is thoroughly cleaned and dried between measurements.
- Plot the surface tension (γ) as a function of the logarithm of the STAC concentration ($\log C$).
- The resulting plot will show two linear regions. The surface tension will decrease with increasing concentration below the CMC. Above the CMC, the surface tension will remain relatively constant.
- The CMC is determined from the intersection of the two extrapolated linear portions of the graph.^[4]

Visualizing Key Processes and Workflows

To further elucidate the concepts and methodologies discussed, the following diagrams have been generated using the DOT language.

Molecular Structure of Stearyltrimethylammonium Chloride

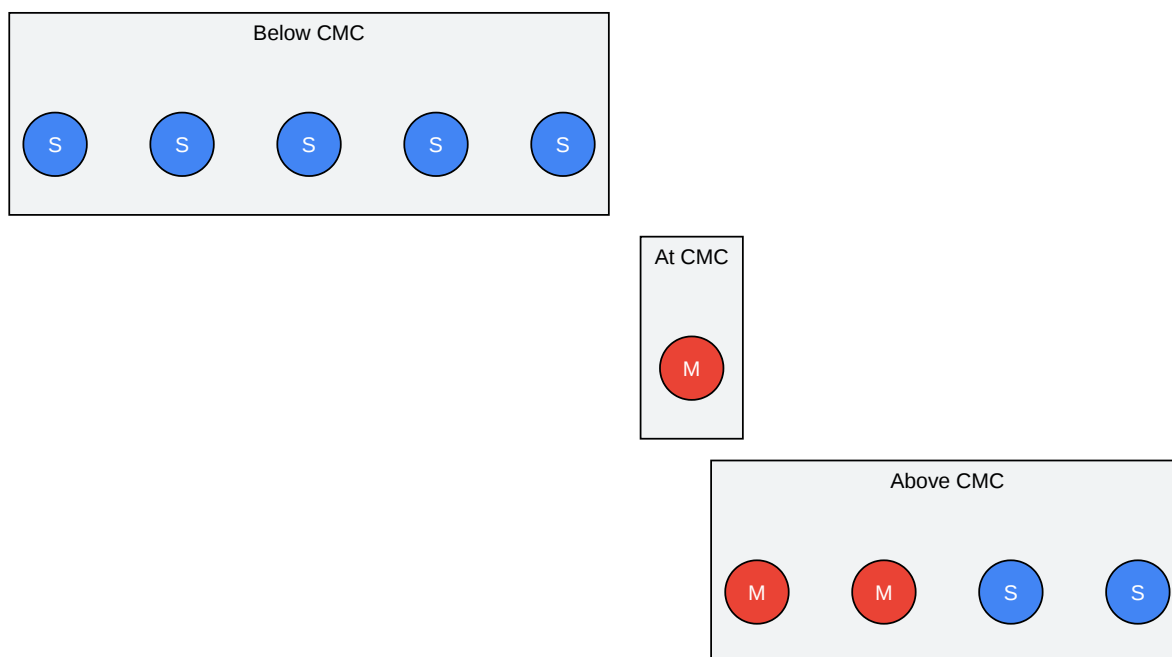


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Caption: Molecular Structure of **Stearyltrimethylammonium Chloride**

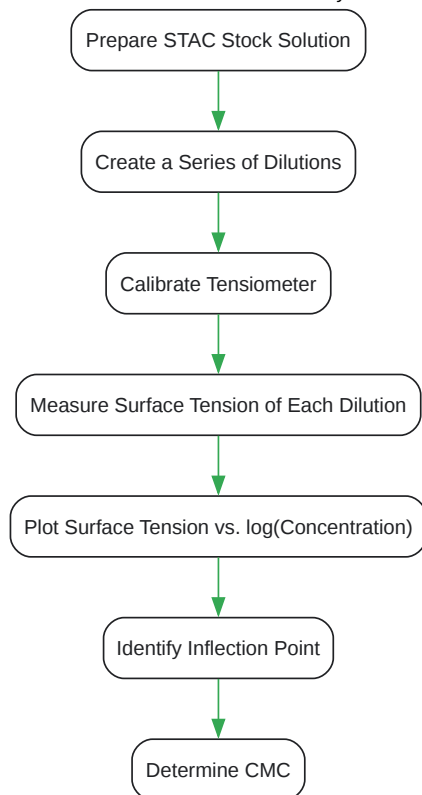
Micelle Formation of STAC in Aqueous Solution

Increasing STAC Concentration

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Caption: Micelle Formation of STAC in Aqueous Solution

Experimental Workflow for CMC Determination by Surface Tensiometry



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Caption: Workflow for CMC Determination by Surface Tensiometry

Chemical Stability

Stearyltrimethylammonium chloride is generally stable under standard room temperature conditions. However, it may undergo decomposition at elevated temperatures or in the presence of strong acids or bases. For pharmaceutical and other long-term applications, a thorough stability testing program is essential.

Protocol for Stability Assessment:

- Prepare solutions or formulations containing STAC.
- Store samples under various environmental conditions as per ICH guidelines (e.g., 25 °C/60% RH, 40 °C/75% RH).[5]

- At specified time points, withdraw samples and analyze for the concentration of STAC using a validated analytical method (e.g., HPLC with a suitable detector or a titration method).
- Monitor for the appearance of degradation products.
- Assess physical changes in the formulation (e.g., color, clarity, pH).

Conclusion

This technical guide has provided a detailed overview of the essential physical and chemical properties of **Stearyltrimethylammonium chloride**, alongside practical experimental protocols for its synthesis and characterization. The presented data, organized for clarity and comparative analysis, serves as a valuable resource for scientists and researchers. The inclusion of standardized methodologies and visual workflows aims to facilitate the effective and reproducible use of STAC in laboratory and developmental settings. As a versatile cationic surfactant with a growing number of applications, a thorough understanding of its fundamental properties is paramount for innovation in drug delivery and other advanced material sciences.

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